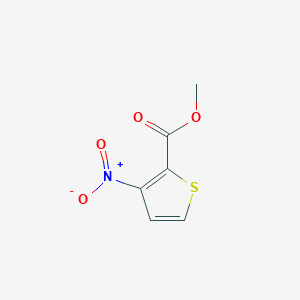

Methyl 3-nitrothiophene-2-carboxylate

Descripción general

Descripción

“Methyl 3-nitrothiophene-2-carboxylate” is a chemical compound that incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 3-nitrothiophene-2-carboxylate”, has been highlighted in recent literature . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical and significant synthetic methods to thiophene derivatives . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 3-nitrothiophene-2-carboxylate” is C6H5NO4S . The compound crystallizes in the monoclinic crystal system P21/c space group . The molecules in the symmetric unit are crystallographically different and further linked through the N–H⋯O and N–H⋯N hydrogen bond interactions along with weak C–H⋯S and C–H⋯Cg interactions .Chemical Reactions Analysis

The nitration of methyl-3-hydroxythiophene-2-carboxylate furnishes two products . The lower melting of which was previously thought to be the 4- (3) and the other the 5-isomer (2); these assignments have been reversed on the basis of carbon-13 NMR .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Reductive Chemistry and Oxidation Processes : Glover, Huddleston, and Wood (2013) explored the reductive chemistry of Methyl 3-nitrothiophene-2-carboxylate, using bismuth(III) chloride/potassium borohydride, leading to the production of various compounds including azothiophene and azoxythiophene through different oxidation stages (Glover, Huddleston, & Wood, 2013).

Catalysis in Aromatic Nucleophilic Substitution : A study by Consiglio et al. (1981) demonstrated the use of Methyl 3-nitrothiophene-2-carboxylate in catalytic processes, specifically in the nucleophilic substitution reactions with piperidine, highlighting its role in facilitating chemical transformations (Consiglio, Arnone, Spinelli, & Noto, 1981).

Medical and Biological Applications

Radiosensitizers and Bioreductively Activated Cytotoxins : Threadgill et al. (1991) synthesized a series of nitrothiophene-5-carboxamides with Methyl 3-nitrothiophene-2-carboxylate as a precursor. These compounds were evaluated for their potential as radiosensitizers and cytotoxins, highlighting the compound's relevance in cancer treatment research (Threadgill, Webb, O'Neill, Naylor, Stephens, Stratford, Cole, Adams, & Fielden, 1991).

Synthesis of Nitrothiophene-Carboxamides for PARP Inhibition : A study by Shinkwin and Threadgill (1999) on the synthesis of thiophenecarboxamides, which are derived from Methyl 3-nitrothiophene-2-carboxylate, revealed their potential as inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair, thus underscoring its potential in cancer therapy (Shinkwin & Threadgill, 1999).

Spectroscopic and Computational Studies

Molecular Structure Analysis : Tarı, Gümüş, and Ağar (2015) conducted a comprehensive study on the crystal structure of a derivative of Methyl 3-nitrothiophene-2-carboxylate. Their research included spectroscopic studies and quantum mechanical calculations, contributing to a deeper understanding of the compound’s molecular properties (Tarı, Gümüş, & Ağar, 2015).

- othiophene-2-Carboxylate, a related compound, involved analyzing its crystal structure and conducting computational studies. This research offers insights into the compound's intermolecular interactions and properties, relevant for organic synthesis and materials science (Tao, Han, Sun, Sun, Zhang, Liu, Du, & Liu, 2020).

Direcciones Futuras

Thiophene-based analogs, such as “Methyl 3-nitrothiophene-2-carboxylate”, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future direction in this field could involve further exploration of the biological activities and potential applications of these compounds.

Propiedades

IUPAC Name |

methyl 3-nitrothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4S/c1-11-6(8)5-4(7(9)10)2-3-12-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLFZCCIZTVFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456559 | |

| Record name | Methyl 3-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-nitrothiophene-2-carboxylate | |

CAS RN |

75735-44-3 | |

| Record name | Methyl 3-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5aS,10bR)-5a,10b-Dihydro-2-(2,3,4,5,6-pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium Tetrafluoroborate](/img/structure/B1600026.png)